(5E)-3-ethyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-3-ethyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core with an indole and nitrobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves a multi-step process. The key steps include:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of ethyl acetoacetate with thiourea under acidic conditions.
Indole Substitution: The indole moiety is introduced via a condensation reaction with an appropriate indole derivative.
Nitrobenzyl Substitution: The nitrobenzyl group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine moieties.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include various oxidized derivatives of the indole and thiazolidine rings.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives at the nitrobenzyl position.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety may interact with various enzymes and receptors, while the nitrobenzyl group could be involved in redox reactions. The thiazolidine-2,4-dione core is known to interact with proteins and nucleic acids, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.
Indole Derivatives: Compounds with an indole moiety are widely studied for their biological activities.
Nitrobenzyl Compounds: These compounds are known for their reactivity and use in various chemical syntheses.
Uniqueness
What sets (5E)-3-ethyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione apart is its unique combination of these three functional groups, which may confer distinct biological and chemical properties not seen in other compounds.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-2-23-20(25)19(29-21(23)26)11-15-13-22(18-6-4-3-5-17(15)18)12-14-7-9-16(10-8-14)24(27)28/h3-11,13H,2,12H2,1H3/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQWGQHPSGQYGK-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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